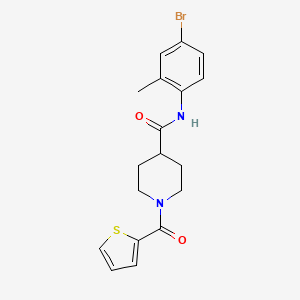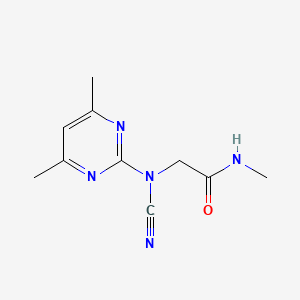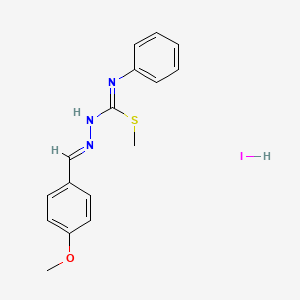
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not yet fully understood. However, it has been proposed that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are common mechanisms of action of anti-cancer drugs. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer activity in various preclinical studies. However, its solubility in water is limited, which may pose challenges for in vivo studies. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, this compound may have potential therapeutic applications beyond cancer, such as in the treatment of inflammatory and infectious diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer activity, mechanism of action, and biochemical and physiological effects have been extensively studied in preclinical studies. Further research is needed to determine its toxicity and pharmacokinetic properties, as well as its potential applications in combination with other anti-cancer drugs and in other disease areas.
Méthodes De Synthèse
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-ethylphenyl hydrazine hydrochloride, which is then reacted with 4-hydroxycoumarin to obtain 4-ethylphenyl-2H-chromen-2-one hydrazone. This hydrazone is then treated with chlorosulfonic acid to obtain this compound in the form of a sulfonamide.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit promising anti-cancer activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancers. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-3-6-14(7-4-12)18-23(20,21)15-8-9-16-13(11-15)5-10-17(19)22-16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJRRRIIYMPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)